molecular formula C25H37N7O6 B14200870 L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan CAS No. 876191-91-2

L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan

Katalognummer: B14200870
CAS-Nummer: 876191-91-2
Molekulargewicht: 531.6 g/mol
InChI-Schlüssel: XINSWQFMPICEAW-OFVDUGFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan is a synthetic peptide composed of the amino acids lysine, alanine, glycine, and tryptophan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications in drug delivery systems and as a component of peptide-based vaccines.

    Industry: Utilized in the development of biosensors and as a substrate in enzymatic assays.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-phenylalanyl-L-alanyl-L-alanylglycine: Another synthetic peptide with a similar structure but different amino acid composition.

    L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.

Uniqueness

L-Lysyl-L-alanyl-L-alanylglycyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of lysine, alanine, glycine, and tryptophan residues allows for versatile interactions in various research and industrial contexts.

Eigenschaften

CAS-Nummer

876191-91-2

Molekularformel

C25H37N7O6

Molekulargewicht

531.6 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H37N7O6/c1-14(30-23(35)15(2)31-24(36)18(27)8-5-6-10-26)22(34)29-13-21(33)32-20(25(37)38)11-16-12-28-19-9-4-3-7-17(16)19/h3-4,7,9,12,14-15,18,20,28H,5-6,8,10-11,13,26-27H2,1-2H3,(H,29,34)(H,30,35)(H,31,36)(H,32,33)(H,37,38)/t14-,15-,18-,20-/m0/s1

InChI-Schlüssel

XINSWQFMPICEAW-OFVDUGFESA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.